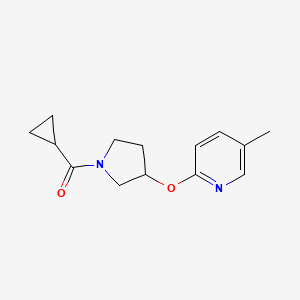
Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that likely exhibits interesting chemical properties due to the presence of a cyclopropyl group and a pyrrolidine ring. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on cyclopropane derivatives and pyrrolidine compounds.
Synthesis Analysis
The synthesis of related cyclopropyl-containing compounds has been explored in the literature. For instance, cyclopropyl methanols have been used as starting materials in the presence of gold and silver catalysts to produce pyrrolidine derivatives through a tandem amination/ring expansion process . This method demonstrates the reactivity of cyclopropyl methanols and their potential in constructing complex molecules like pyrrolidines, which could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using X-ray diffraction (XRD) techniques. For example, a related compound with a methoxyphenyl and pyridyl moiety was characterized and found to crystallize in the monoclinic space group, with specific cell parameters and exhibiting intermolecular hydrogen bonding . This suggests that this compound could also form specific intermolecular interactions, influencing its crystalline structure and stability.
Chemical Reactions Analysis
Cyclopropane-containing compounds are known to undergo various chemical reactions. The mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors has been studied, revealing that these compounds can act as mechanism-based inhibitors. The inactivation process involves a concerted proton abstraction and rearrangement, leading to the addition of a cyclopropoxy anion to an electrophilic center . This information could be pertinent when considering the reactivity of the cyclopropyl group in this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl and pyrrolidine derivatives can be inferred from their structural characteristics. The presence of a cyclopropyl group can impart strain and reactivity, while the pyrrolidine ring could contribute to the basicity and nucleophilicity of the compound. The intermolecular interactions, such as hydrogen bonding observed in related compounds , could affect the solubility, melting point, and other physical properties of this compound.
Aplicaciones Científicas De Investigación
Inhibition of Methanol Dehydrogenase
Cyclopropane-derived inhibitors, including cyclopropyl compounds, have been studied for their mechanism of inhibition of methanol dehydrogenase (MDH). Research by Frank et al. (1989) demonstrated that cyclopropanol-inactivated MDH leads to the formation of a C5 3-propanal adduct of PQQ (pyrroloquinoline quinone), suggesting a mechanism for inactivation that does not involve free radical formation. This study provides insights into the specific inhibition of a type of quinoprotein alcohol dehydrogenase by cyclopropane derivatives.
Biological Evaluation as NMDA Receptor Antagonists
The synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were explored as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Dappen et al. (2010) found that these analogues showed selective antagonism of the NMDA receptor, although their potency was lower than certain other compounds (Dappen et al., 2010). This research highlights the potential of cyclopropyl compounds in modulating neurotransmitter systems.
Antibacterial Activity of Fluoronaphthyridines
A study by Bouzard et al. (1992) on fluoronaphthyridines, which include cycloalkylamino groups like cyclopropyl, revealed their significant antibacterial activities. The research showed that certain substitutions enhanced both in vitro and in vivo activity, with specific compounds identified as promising candidates for therapeutic agents (Bouzard et al., 1992).
Anticancer and Antimicrobial Properties
Katariya et al. (2021) synthesized and evaluated compounds incorporating cyclopropyl analogues for their anticancer and antimicrobial activities. The study revealed that certain compounds exhibited high potency against cancer cell lines and performed well against pathogenic strains, suggesting their utility in overcoming drug resistance in microbes (Katariya et al., 2021).
Antimicrobial Activity of Cyclopropyl Derivatives
Hublikar et al. (2019) investigated novel cyclopropyl derivatives for their antimicrobial activities. The study showed that these compounds, particularly those with a methoxy group, exhibited significant antibacterial and antifungal activities, underscoring their potential as antimicrobial agents (Hublikar et al., 2019).
Role in P2X7 Antagonist Development
Chrovian et al. (2018) developed novel P2X7 antagonists, including cyclopropyl-containing compounds, which were effective in receptor occupancy and showed promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.
Mode of Action
The compound might interact with its targets by binding to them, which could result in changes to the targets’ function .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on the specific targets it interacts with. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Propiedades
IUPAC Name |
cyclopropyl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-2-5-13(15-8-10)18-12-6-7-16(9-12)14(17)11-3-4-11/h2,5,8,11-12H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJFIOQVZYHQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

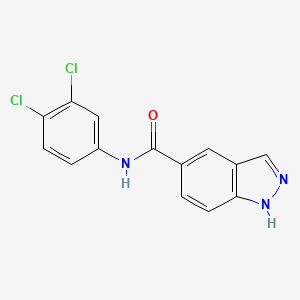
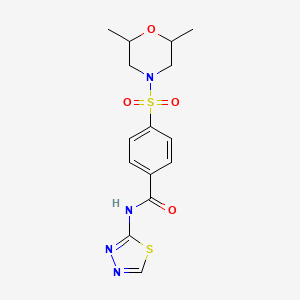
![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
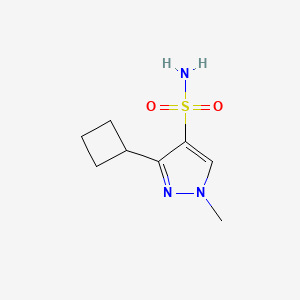
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)
![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)
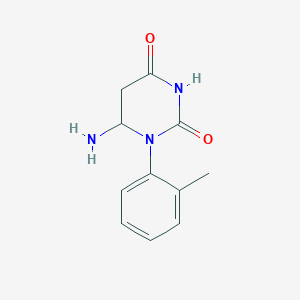
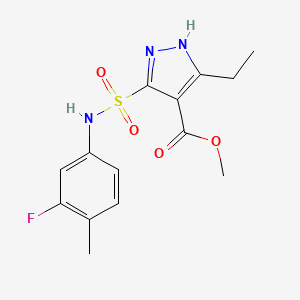
methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)